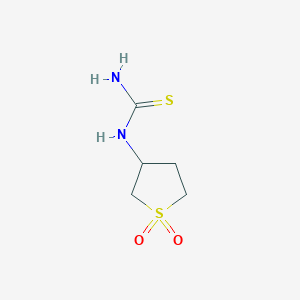
2-(4-环己基苯基)乙腈
描述
2-(4-Cyclohexylphenyl)acetonitrile is a chemical compound . It is used in various applications, including as a bulk and research quantity manufacturer . It has a variety of chemical properties, including structure, melting point, boiling point, density, molecular formula, and molecular weight .
Synthesis Analysis
The synthesis of 2-(4-Cyclohexylphenyl)acetonitrile involves several steps. One method involves the Friedel-Crafts reaction of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate and α-chloro-α-(methylthio) acetonitrile . Another method involves the use of Cu(OAc)2 as the catalyst, with acetonitrile serving as the solvent and the CN source .Molecular Structure Analysis
The molecular formula of 2-(4-Cyclohexylphenyl)acetonitrile is C14H17N . The molecular weight is 199.3 .Chemical Reactions Analysis
Acetonitrile, a key component in the synthesis of 2-(4-Cyclohexylphenyl)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds .科学研究应用
1. 光脱羧研究
Jiménez, Miranda 和 Tormos(1995 年)的研究调查了 2-苯基丙酸在乙腈(以及其他溶剂)中的光解,导致产生各种副产物。该研究有助于理解乙腈中的光脱羧过程,该反应与 2-(4-环己基苯基)乙腈衍生物有关 (Jiménez, Miranda, & Tormos, 1995)。
2. 电化学行为
Kunai 等人(1983 年)探索了二苯二硒化物在乙腈中的电化学行为,这对于理解 2-(4-环己基苯基)乙腈等相关化合物的电化学非常重要 (Kunai 等人,1983 年)。
3. 催化氧化研究
Ingold 等人(1997 年)对四氯化钛催化的环己烯在乙腈中的环氧化进行了研究,提供了对催化氧化过程的见解,这些过程可能与 2-(4-环己基苯基)乙腈等化合物有关 (Ingold 等人,1997 年)。
4. 多晶型结晶行为
Kitamura 和 Horimoto(2013 年)研究了相关化合物在乙腈中的多晶型结晶行为,提供了对类似化合物(如 2-(4-环己基苯基)乙腈)的结晶性质的见解 (Kitamura 和 Horimoto,2013 年)。
5. 乙腈中的动力学研究
Minksztym 和 Jarczewski(2004 年)对乙腈中的某些氰基甲烷进行了动力学研究,这有助于理解结构类似化合物(如 2-(4-环己基苯基)乙腈)的反应动力学 (Minksztym 和 Jarczewski,2004 年)。
6. 光谱电化学研究
Schwarz 等人(2003 年)对乙腈中的 4-氨基苯酚进行了伏安法和紫外-可见光谱电化学研究,为分析相关化合物的电化学性质提供了一个框架 (Schwarz 等人,2003 年)。
作用机制
While the specific mechanism of action for 2-(4-Cyclohexylphenyl)acetonitrile is not detailed in the search results, acetonitrile, a key component, has been studied extensively. Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
安全和危害
While specific safety and hazard information for 2-(4-Cyclohexylphenyl)acetonitrile is not available, it’s important to note that acetonitrile, a key component, is considered hazardous. It is highly flammable and can cause serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
2-(4-cyclohexylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNFPZJBCKFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29030-58-8 | |
| Record name | 2-(4-cyclohexylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2840471.png)


![2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2840476.png)
![2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840478.png)

![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2840482.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2840488.png)
![(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2840489.png)
![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)